molecular formula C22H23NO5 B3538752 ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B3538752
M. Wt: 381.4 g/mol
InChI Key: ZOAIZMQSRMCZPO-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the acetyloxy, ethoxyphenyl, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(hydroxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate
  • Ethyl 5-(methoxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate
  • Ethyl 5-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Uniqueness

Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar indole derivatives.

Properties

IUPAC Name

ethyl 5-acetyloxy-1-(4-ethoxyphenyl)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-5-26-17-9-7-16(8-10-17)23-14(3)21(22(25)27-6-2)19-13-18(28-15(4)24)11-12-20(19)23/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAIZMQSRMCZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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